

The Profound Depths of Bromoquinoline Alkaloids: A Technical Guide to Their Natural Occurrence

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Compound of Interest

Compound Name: 2-Bromoquinolin-4-amine

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Introduction

Bromoquinoline alkaloids, a specialized class of marine natural products, have garnered significant attention within the scientific community for their potent biological activities, particularly their cytotoxic effects against various cancer cell lines. These nitrogen-containing heterocyclic compounds are predominantly found in marine invertebrates, with sponges of the order Verongiida, especially those from the genera Pseudoceratina and Aplysina, being a primary source. The unique chemical structures of these alkaloids, characterized by a quinoline core substituted with one or more bromine atoms, are derived from bromotyrosine precursors. This in-depth technical guide provides a comprehensive overview of the natural occurrence of bromoquinoline alkaloids, detailing their isolation, quantitative analysis, biosynthetic origins, and the signaling pathways they are known to influence.

Natural Occurrence and Quantitative Data

Bromoquinoline and related bromo-alkaloids are significant secondary metabolites produced by various marine sponges. Their presence is believed to be a form of chemical defense against predation and microbial fouling. The concentration and diversity of these compounds can vary depending on the sponge species, geographical location, and environmental conditions. While

precise quantitative data for bromoquinoline alkaloids as a percentage of dry weight is scarce in the literature, their biological potency is well-documented through cytotoxicity assays.

Below are tables summarizing the cytotoxic activity of several bromotyrosine-derived alkaloids, which include precursors and structurally related compounds to bromoquinolines, isolated from marine sponges. This data provides a quantitative measure of their potential as anticancer agents.

Table 1: Cytotoxicity of Bromotyrosine-Derived Alkaloids from Marine Sponges

Compound Name	Marine Sponge Source	Cancer Cell Line(s)	IC50 (μM)	Reference(s)
Aeropysinin-1	Pseudoceratina durissima	MRSA	<32 μg/mL	[1]
Aplysamine 7	Pseudoceratina verrucosa	HeLa, PC3	Not specified	[2]
Pseudoceralidine A	Pseudoceratina verrucosa	HeLa, PC3	Not specified	[2]
Ma'edamine A	Suberea sp.	c-erbB-2 kinase	6.7 μg/mL	[3]
L1210 (murine leukemia)	4.3 μg/mL	[3]		
KB (epidermal carcinoma)	5.2 μg/mL	[3]		
Tauroacidin A & B	Hymeniacidon sp.	EGFR, c-erbB-2 kinase	20 μg/mL	[3]
Subereamollines C & D	Fascaplysinopsis reticulata	Jurkat	0.88 (for Cpd 19)	[4]
Aplysinin A & B	Aplysina lacunosa	KB-31, FS4-LTM, MCF-7	Mild to moderate	[5]

Table 2: Cytotoxicity of Various Marine Sponge-Derived Alkaloids

Compound Class	Compound Name(s)	Marine Sponge Source	Cancer Cell Line(s)	IC50 (μM)	Reference(s)
Aptamine Alkaloids	Aptamine, Isoaptamine, Demethylaaptamine	Aaptos suberitoides	HeLa	15, 3.1, 1.4 μg/mL	[6]
Bromotyrosine Alkaloids	Aplyzanzine B, Anomoian B	Jaspis sp., Bubaris sp., Hexadella sp.	A549, HT-29, MDA-MB-231	6.1, 1.6, 7.8	[7]
Ma'edamines C & D	Suberea sp.	L1210	Selective cytotoxicity	[7]	
Psammaplysene C & D	Psammoclemma sp.	Not specified	Potent	[7]	
Dibrominated Alkaloid	Aerothionin	Suberea sp.	HeLa	29	[6]
Guanidine Alkaloids	Unguiculin A, B, C	Monanchora sp.	KB	0.2, 0.08, 0.03	[6]

Experimental Protocols

The isolation and purification of bromoquinoline alkaloids from marine sponges typically involve a multi-step process combining extraction, fractionation, and chromatography. A generalized protocol for bioassay-guided fractionation is outlined below.

General Protocol for Bioassay-Guided Isolation of Cytotoxic Bromoquinoline Alkaloids

- Collection and Preparation of Sponge Material:
 - Collect the marine sponge (e.g., Pseudoceratina sp.) and freeze-dry the specimen to preserve the chemical integrity of the metabolites.

- Grind the lyophilized sponge material into a fine powder to increase the surface area for extraction.
- Extraction:
 - Perform a sequential solvent extraction of the powdered sponge material with solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane (DCM), and finally methanol (MeOH). This initial step separates compounds based on their general polarity.
 - Concentrate each solvent extract under reduced pressure using a rotary evaporator to obtain the crude extracts.
- Bioassay-Guided Fractionation:
 - Screen the crude extracts for cytotoxic activity against a panel of cancer cell lines (e.g., HeLa, PC3, A549) using a standard cell viability assay such as the MTT or SRB assay.
 - Select the most active crude extract (often the DCM or MeOH extract) for further fractionation.
 - Subject the active extract to vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) using a silica gel or C18 stationary phase. Elute with a stepwise gradient of solvents with increasing polarity (e.g., a gradient of n-hexane/ethyl acetate or methanol/water).
 - Collect the fractions and test each for cytotoxicity.
- Purification of Active Fractions:
 - Further purify the most active fractions from the previous step using high-performance liquid chromatography (HPLC). A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a small percentage of trifluoroacetic acid (TFA) or formic acid to improve peak shape.
 - Monitor the elution profile using a photodiode array (PDA) detector to observe the UV-Vis spectra of the eluting compounds, which can be characteristic for certain chromophores

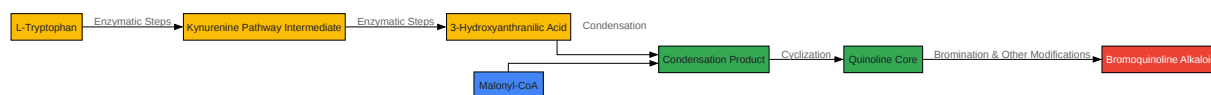
found in these alkaloids.

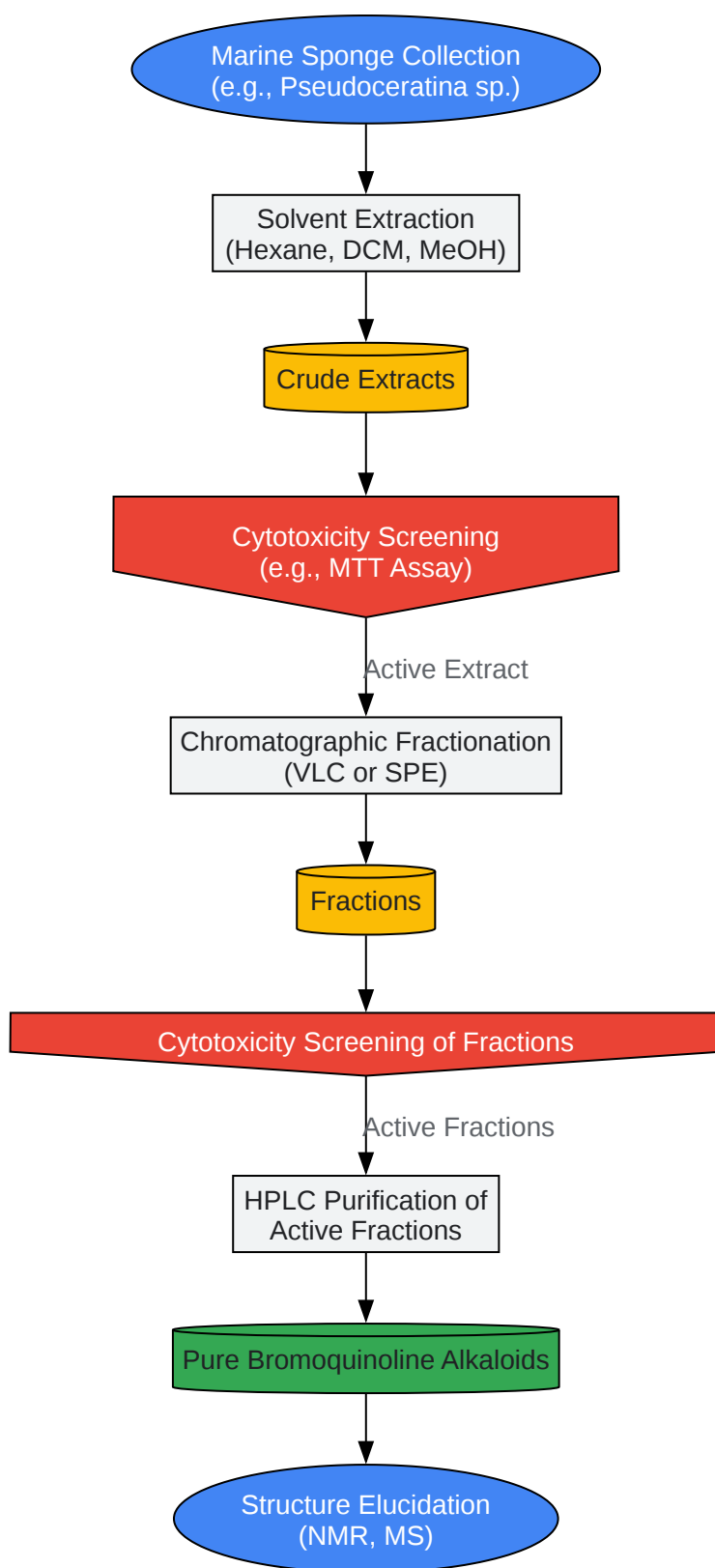
- Collect the individual peaks as pure compounds.
- Structure Elucidation:
 - Determine the chemical structure of the isolated pure compounds using a combination of spectroscopic techniques:
 - Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact molecular formula. The isotopic pattern of bromine (approximately 1:1 ratio of ^{79}Br and ^{81}Br) is a key indicator for the presence and number of bromine atoms in the molecule.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the complete chemical structure and stereochemistry of the alkaloid.

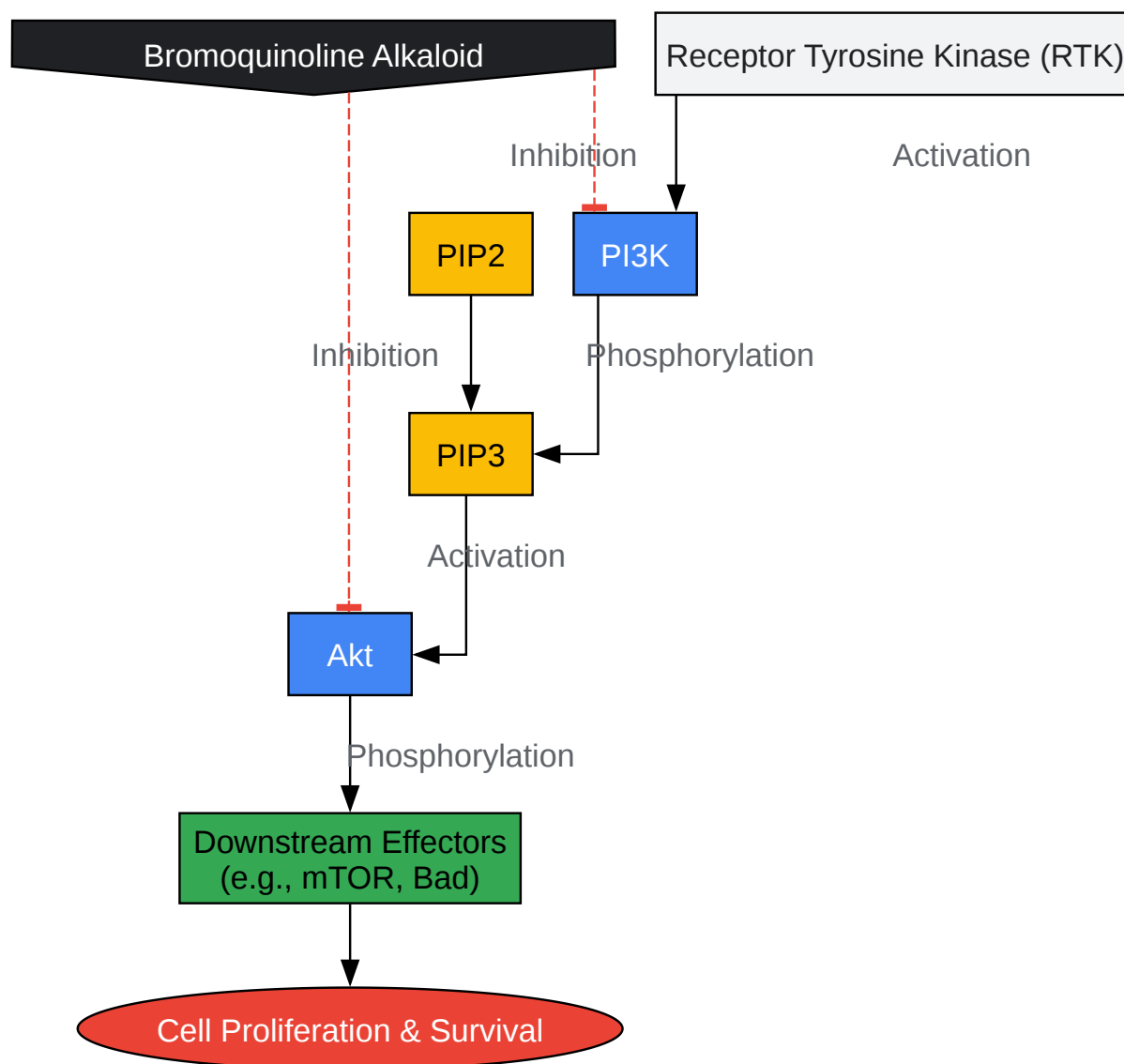
Visualizations: Pathways and Workflows

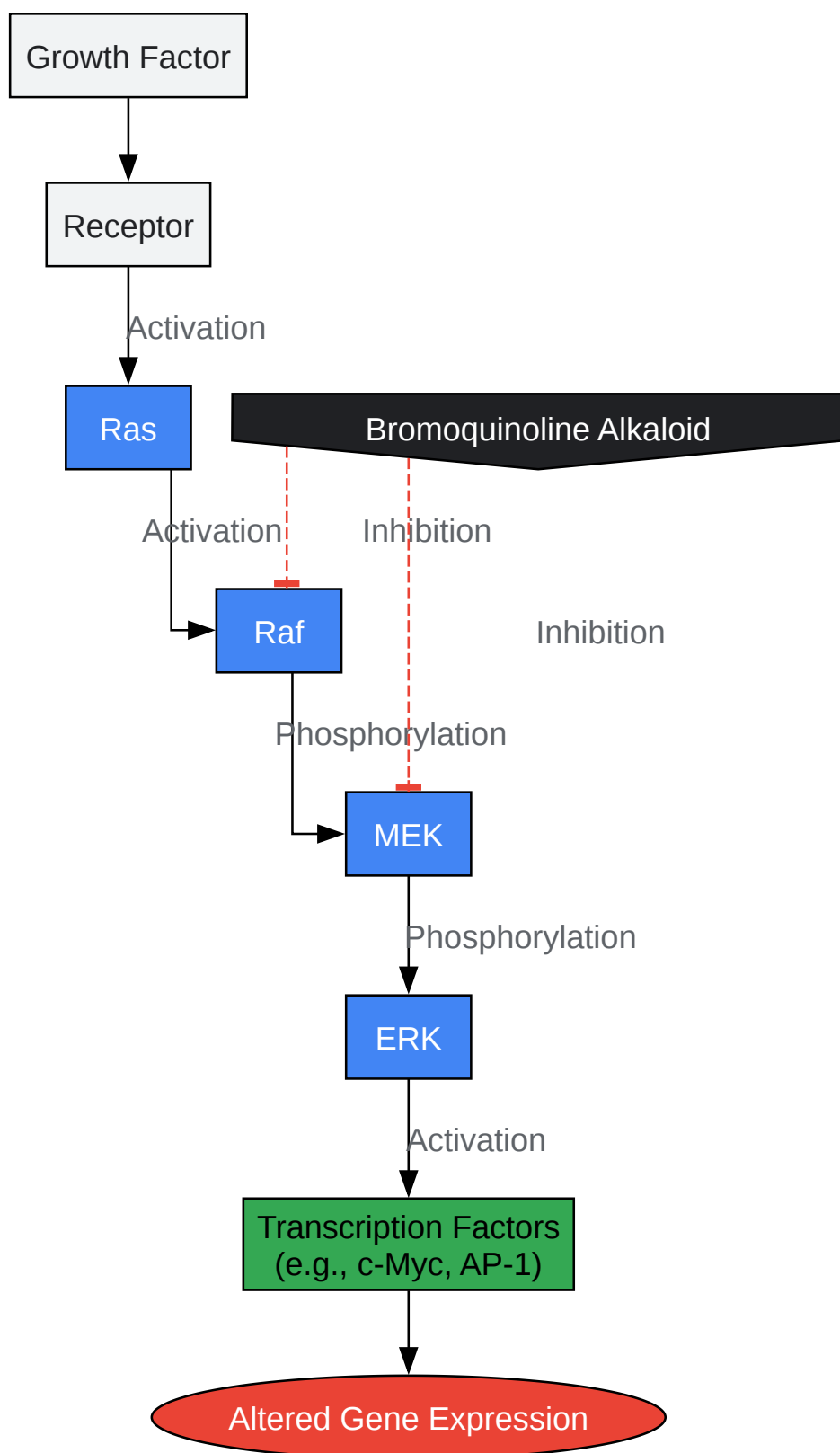
Proposed Biosynthetic Pathway of Bromoquinoline Alkaloids

The biosynthesis of bromoquinoline alkaloids in marine organisms is not fully elucidated but is believed to originate from the amino acid L-tryptophan. The quinoline ring is thought to be formed through the condensation of an anthranilic acid derivative with a malonyl-CoA extender unit, followed by cyclization and subsequent modifications such as bromination.









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